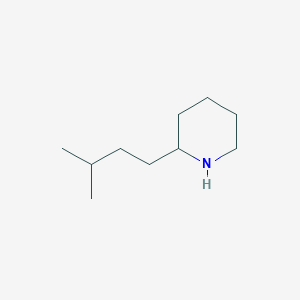
2-(3-Methylbutyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylbutyl)piperidine is a useful research compound. Its molecular formula is C10H21N and its molecular weight is 155.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1. Anticancer Activity
Research has indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds containing piperidine rings have been shown to induce apoptosis in cancer cells. A study highlighted that certain piperidine-based compounds could enhance cytotoxicity against specific cancer cell lines, demonstrating potential for drug development in cancer therapy .
2. Antimicrobial Properties
Piperidine derivatives, including 2-(3-Methylbutyl)piperidine, have been evaluated for their antimicrobial efficacy. A notable study synthesized novel piperidine-based triazolylacetamide derivatives which demonstrated potent antifungal activity against Candida auris, a challenging pathogen due to its resistance to existing antifungals . The mechanism involved disruption of the fungal cell membrane and induction of cell cycle arrest.
3. Neuropharmacological Effects
The compound may also play a role in neuropharmacology. Piperidine derivatives are known to interact with monoamine oxidase enzymes, which are crucial in the metabolism of neurotransmitters. Research has shown that modifications in the piperidine structure can enhance selectivity and potency against these enzymes, suggesting potential applications in treating neurodegenerative diseases .
Agrochemical Applications
Piperidine derivatives are utilized in agrochemicals due to their biological activity against pests. The structure of this compound allows it to function as an effective component in developing pesticides and herbicides, contributing to more sustainable agricultural practices by targeting specific pest populations without harming beneficial organisms .
Table 1: Summary of Biological Activities of Piperidine Derivatives
| Activity Type | Description | Example Compounds |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Doxorubicin (piperidine ring) |
| Antifungal | Disrupts fungal cell membranes | Triazolylacetamides |
| Neuropharmacological | Inhibits monoamine oxidase activity | Piperine derivatives |
| Antimicrobial | Exhibits antibacterial properties | Various synthesized derivatives |
Table 2: Synthesis Methods for Piperidine Derivatives
| Method | Description | Yield (%) |
|---|---|---|
| Alkylation | Direct alkylation of piperidine | 70-90 |
| Multi-step synthesis | Involves several reactions for complex structures | Varies |
Case Studies
Case Study 1: Anticancer Research
In a recent study, researchers explored the anticancer potential of a new series of piperidine derivatives. The results indicated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin, suggesting that structural modifications can lead to improved therapeutic agents .
Case Study 2: Antifungal Activity Against Candida auris
A group of novel piperidine-based compounds was synthesized and tested against clinical isolates of Candida auris. The findings revealed that certain derivatives exhibited low minimum inhibitory concentrations (MIC), indicating strong antifungal properties and opening avenues for new treatment options against resistant strains .
Eigenschaften
Molekularformel |
C10H21N |
|---|---|
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
2-(3-methylbutyl)piperidine |
InChI |
InChI=1S/C10H21N/c1-9(2)6-7-10-5-3-4-8-11-10/h9-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
XUXJCYKPWWUNNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1CCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















